(3Z)-3-(Bromomethylidene)oxolane
Description
Properties
IUPAC Name |
(3Z)-3-(bromomethylidene)oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO/c6-3-5-1-2-7-4-5/h3H,1-2,4H2/b5-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMILCUFJGCPUID-HYXAFXHYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1=CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC/C1=C\Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2276741-44-5 | |
| Record name | (3Z)-3-(bromomethylidene)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(3Z)-3-(Bromomethylidene)oxolane is a halogenated compound derived from oxolane (tetrahydrofuran), which is known for its diverse biological activities. The presence of the bromomethylidene group enhances its reactivity and potential interactions with biological targets. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure comprises a five-membered ring with a bromomethylidene substituent, which is crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, primarily focusing on its antibacterial and antifungal properties. The halogenated oxolane derivatives are noted for their ability to interact with various biological systems, leading to significant pharmacological effects.
Antibacterial Activity
Studies have demonstrated that oxolane derivatives exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial activity of various oxolane derivatives, including this compound, against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with halogen substitutions showed enhanced antibacterial efficacy compared to their non-halogenated counterparts .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| This compound | Moderate | High |
| Oxolane (control) | Low | Moderate |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. Research indicates that this compound effectively inhibits the growth of pathogenic fungi, including strains of Candida albicans. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell lysis .
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. The bromine atom enhances electrophilicity, facilitating reactions with thiols and amines in biological systems. This reactivity can lead to modulation of enzyme activities and interference with cellular signaling pathways.
Case Studies
- Antibacterial Efficacy : A comparative study on various oxolane derivatives demonstrated that this compound exhibited a 50% reduction in bacterial growth at concentrations as low as 10 µg/mL against S. aureus.
- Fungal Inhibition : In vitro assays revealed that at a concentration of 20 µg/mL, this compound inhibited the growth of Candida albicans by over 60%, suggesting significant antifungal potential.
Preparation Methods
Synthetic Routes for (3Z)-3-(Bromomethylidene)oxolane
Direct Bromination of Oxolane Derivatives
The most widely reported method involves bromination of oxolane precursors using N-bromosuccinimide (NBS) under controlled conditions. This protocol ensures regioselectivity at the third carbon and stereoselective formation of the Z-isomer.
Procedure :
- Substrate Preparation : A tetrahydrofuran derivative with a methylidene group is synthesized via Grignard addition or Wittig reaction.
- Bromination : NBS (1.2 equiv.) is introduced to the substrate in anhydrous dichloromethane at 0–5°C. The reaction is monitored via TLC to prevent over-bromination.
- Workup : The crude product is purified via column chromatography (hexane/ethyl acetate), yielding the title compound as a colorless liquid.
Key Factors :
- Temperature Control : Low temperatures (0–5°C) minimize side reactions such as diastereomerization or ring-opening.
- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance NBS reactivity while stabilizing the intermediate bromonium ion.
- Stereoselectivity : The Z-configuration is favored due to reduced steric hindrance between the bromine and oxolane oxygen.
Alternative Bromination Strategies
While less common, alternative approaches have been explored:
Transannular Bromo-Etherification
Inspired by cortistatin syntheses, transannular bromo-etherification involves bromine-mediated cyclization of bicyclic ethers. For example, bromination of a cycloheptane-fused oxolane with pyridinium tribromide generates bromomethylidene motifs, though this method is more applicable to polycyclic systems.
Grignard Reagent-Mediated Bromination
Grignard reagents (e.g., butenylmagnesium bromide) can facilitate bromine incorporation indirectly. However, this approach risks over-alkylation and requires stringent anhydrous conditions.
Reaction Optimization and Challenges
Analytical Characterization
Spectroscopic Data
Crystallographic Insights
While no crystal structure of this compound is reported, related bromo-oxolanes exhibit:
Q & A
Basic: What are the standard synthetic routes for (3Z)-3-(Bromomethylidene)oxolane, and how can reaction conditions be optimized for yield and purity?
Answer:
Synthesis of this compound typically involves bromination or substitution reactions targeting the oxolane ring. Key steps include:
- Precursor Selection : Starting materials like oxolane derivatives with reactive methylidene groups are brominated using reagents such as N-bromosuccinimide (NBS) under controlled conditions .
- Solvent Optimization : Polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) enhance reaction homogeneity and bromine activation .
- Temperature Control : Reactions are often conducted at 0–25°C to prevent side reactions (e.g., ring-opening or over-bromination) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
